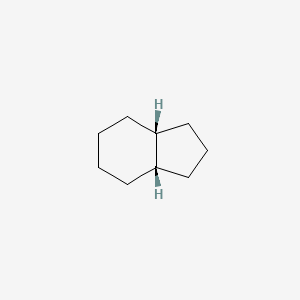

cis-Hydrindane

概要

説明

cis-Hydrindane: is a bicyclic organic compound with the molecular formula C_9H_14. It is a structural motif found in many natural products and synthetic compounds. The term “cis” refers to the specific stereochemistry of the compound, where the substituents on the ring system are on the same side. This configuration is crucial for the compound’s stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions:

Danheiser Annulation: This method involves the cycloaddition of a silyl enol ether with an electron-deficient dienophile, followed by an intramolecular carbocyclization.

Michael Addition: Another approach involves the Michael addition of polyfunctionalized cyclohexanones, followed by successive inter- and intramolecular radical processes.

Aldol Cyclization: This method uses Lewis acid catalysis or base-promoted ynone carbocyclizations to form the hydrindane nucleus.

Industrial Production Methods: Industrial production of cis-Hydrindane typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the desired functionalization and the specific application of the compound.

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Palladium on carbon (Pd/C) is frequently used for hydrogenation reactions.

Substitution: Reagents such as alkyl halides and bases like potassium carbonate are used for substitution reactions.

Major Products:

Oxidation: Hydrindanones

Reduction: Reduced hydrindane derivatives

Substitution: Functionalized hydrindane compounds

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

cis-Hydrindane serves as a crucial building block in the synthesis of complex natural products and pharmaceuticals. Its structural features facilitate various chemical transformations, making it a versatile component in organic synthesis. Notably, it is involved in:

- Diels-Alder Reactions : This cycloaddition reaction is widely used to construct six-membered rings, with this compound derivatives being key intermediates in synthesizing various compounds .

- Stereoselective Syntheses : Researchers have developed methods for synthesizing isomerically pure cis-hydrindanes through highly diastereoselective reactions, showcasing its importance in achieving specific stereochemical configurations .

Biological Applications

Natural Products with Biological Activity

The this compound motif is prevalent in several natural products known for their biological activities. For example:

- Faurinone : The first synthesis of this compound utilized a this compound framework, demonstrating its potential as an antibacterial agent .

- Noreremophilanes : Isolated from Ligularia species, these compounds exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. The this compound structure is critical for their bioactivity .

Medicinal Chemistry

Therapeutic Potential

Derivatives of this compound have shown promise in medicinal chemistry, particularly in developing anti-tumor and anti-inflammatory agents. Research highlights include:

- Anti-Angiogenic Properties : A study demonstrated that noreremophilane-type compounds derived from this compound inhibit angiogenesis, which is crucial for tumor growth and metastasis .

- Cell Adhesion Inhibition : Compounds such as Peribysin-E exhibit potent cell adhesion inhibition, indicating potential applications in cancer therapy .

Data Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Synthesis | Diels-Alder reactions | Facilitates construction of complex ring systems |

| Stereoselective syntheses | Achieves high diastereoselectivity | |

| Biological Activity | Natural product synthesis | Found in compounds with significant bioactivity |

| Faurinone | Exhibits antibacterial properties | |

| Medicinal Chemistry | Anti-tumor agents | Derivatives show potential therapeutic effects |

| Anti-inflammatory agents | Effective in inhibiting angiogenesis |

Case Studies

-

Synthesis of Faurinone

The synthesis involved using a this compound framework through a stereoselective approach. This work highlighted the compound's utility in generating biologically relevant structures . -

Noreremophilane Derivatives

Research focused on developing derivatives based on the this compound skeleton that exhibited anti-angiogenic properties. The study involved rigorous testing in zebrafish models to evaluate the compounds' efficacy against tumor-induced angiogenesis . -

Enantioselective Synthesis of Tricyclic Systems

A highly enantioselective organocatalytic method was developed to synthesize a tricyclic diterpenoid system incorporating this compound. This approach emphasized scalability and efficiency in producing complex natural products .

作用機序

The mechanism of action of cis-Hydrindane involves its ability to undergo various chemical transformations due to its strained ring system and stereochemistry. The molecular targets and pathways depend on the specific functionalization of the compound. For example, in biological systems, this compound derivatives can interact with enzymes and receptors, influencing biochemical pathways .

類似化合物との比較

trans-Hydrindane: Unlike cis-Hydrindane, the trans isomer has substituents on opposite sides of the ring system, leading to different stability and reactivity profiles.

Hydrindanones: These are oxidized forms of hydrindanes and serve as important intermediates in various synthetic pathways.

Decahydroquinoline: This compound shares a similar bicyclic structure but differs in its nitrogen-containing ring system.

Uniqueness of this compound: this compound is unique due to its specific stereochemistry, which imparts distinct stability and reactivity compared to its trans isomer and other similar compounds. This makes it a valuable scaffold in the synthesis of complex molecules and in various scientific applications .

生物活性

Cis-hydrindanes are a class of organic compounds characterized by their unique bicyclic structure, which is a derivative of hydrindane. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of cis-hydrindane, focusing on its mechanisms, applications, and recent research findings.

Chemical Structure and Synthesis

Cis-hydrindanes are typically synthesized using various organic reactions, including Diels-Alder reactions and aldol condensations. The synthesis of these compounds often involves starting materials derived from natural sources, allowing for the exploration of their biological properties.

Table 1: Common Synthetic Routes for cis-Hydrindanes

Biological Activities

Cis-hydrindanes exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic effects. Recent studies have highlighted their potential in therapeutic applications.

1. Anti-Angiogenic Properties

A significant study investigated the anti-angiogenic effects of noreremophilanes, a subclass of cis-hydrindanes, using zebrafish models. The findings demonstrated that certain derivatives could inhibit angiogenesis effectively, suggesting potential applications in cancer therapy.

- Case Study : NER11, a synthesized noreremophilane derivative, showed strong inhibition of angiogenesis in both developing zebrafish embryos and tumor-induced angiogenesis models .

2. Anti-Cancer Activity

Cis-hydrindanes have been shown to possess cytotoxic effects against various cancer cell lines. The mechanism often involves the disruption of cell adhesion and migration processes.

- Example : Peribysin-E, isolated from marine organisms, acts as a potent cell adhesion inhibitor with implications for anti-cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of cis-hydrindanes and their biological activity is crucial for developing more effective derivatives. Structure-activity relationship studies have been conducted to optimize these compounds for enhanced potency and reduced toxicity.

Table 2: Selected this compound Derivatives and Their Activities

| Compound Name | Biological Activity | Potency (IC50) | Reference |

|---|---|---|---|

| NER11 | Anti-angiogenic | 5 µM | |

| Peribysin-E | Cell adhesion inhibition | 10 µM | |

| Bakkenolides | Multiple bioactivities | Varies |

Mechanistic Insights

The biological activities of cis-hydrindanes can be attributed to their ability to interact with specific cellular pathways. For instance, the inhibition of angiogenesis may involve the modulation of vascular endothelial growth factor (VEGF) signaling pathways.

Pathway Involvement

- VEGF Pathway : Cis-hydrindanes may inhibit the expression or activity of VEGF, a key regulator in angiogenesis.

- Cell Adhesion Mechanisms : Compounds like Peribysin-E disrupt integrin-mediated cell adhesion, affecting cancer cell metastasis.

特性

IUPAC Name |

(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRNAKTVFSZAFA-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CCC[C@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020887 | |

| Record name | cis-Hexahydroindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4551-51-3, 3296-50-2 | |

| Record name | rel-(3aR,7aS)-Octahydro-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-1H-indene, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004551513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Hexahydroindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Hydrindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-Hydrindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAHYDRO-1H-INDENE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SZ801C84W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cis-hydrindane and why is it relevant in organic chemistry?

A1: this compound is a bicyclic hydrocarbon with a fused cyclohexane and cyclopentane ring system, where the hydrogen atoms on the bridgehead carbons are oriented on the same side of the ring system. This structural motif is frequently found in various natural products, including terpenes and steroids, leading to significant interest in its synthesis and functionalization for various applications.

Q2: What are some natural products that contain the this compound skeleton?

A2: Several natural products incorporate a this compound framework, such as:

- Nootkatone: An insect repellent found in grapefruit and other citrus fruits. [, ]

- Noreremophilanes: A class of compounds produced by Ligularia plants, some displaying anti-angiogenic activity. [, ]

- Pleuromutilin: An antibacterial natural product. []

- Faurinone: A natural product with a proposed structure containing a this compound. [, ]

- Dendronobiloside A: A natural product whose aglycon unit features a this compound. []

- Coriamyrtin: A neurotoxin found in the Coriariaceae family of plants. []

- Coronafacic Acid: A plant toxin with potential applications in the development of herbicides and antitumor agents. [, , ]

- Lycoposerramine-R: An alkaloid with a complex structure incorporating a this compound moiety. []

- Huperzine Q: An alkaloid possessing a this compound skeleton. []

- Sieboldine A: A natural product with a this compound core containing a quaternary carbon center. []

Q3: What synthetic strategies are commonly employed for the construction of the this compound framework?

A3: Several strategies have been developed for the stereoselective synthesis of cis-hydrindanes, including:

- Extraction from Tricyclo[5.2.1.0(2,6)]decane Systems: These systems readily rearrange to afford cis-hydrindanes, offering stereochemical control due to the inherent bias in the starting material. [, , , ]

- Diels-Alder/Aldol Sequence: This approach utilizes a Diels-Alder reaction followed by an aldol condensation, enabling the diastereoselective synthesis of functionalized cis-hydrindanes and cis-decalins. [, , ]

- Zinc Bromide Catalyzed Cascade Cyclization: This method offers a highly convergent route to cis-hydrindanes bearing all-carbon quaternary centers through a Diels-Alder/carbocyclization cascade. []

- Samarium(II) Iodide-Mediated Cyclizations: This approach features highly diastereoselective cyclizations using SmI2, offering flexibility in accessing various decorated cis-hydrindanes. []

- Photochemical [2+2] Cycloaddition: This method provides a facile route to angularly substituted cis-hydrindanes and cis-decalins. []

- Intramolecular Diels-Alder Reaction: This strategy allows for the selective construction of cis-fused hydrindane skeletons with quaternary angular stereogenic centers via an endo transition state. []

- Rhodium(I)/Chiral Diene Catalyzed Asymmetric Desymmetrization: This approach uses a chiral Rh(I) catalyst to facilitate a cascade syn-arylation/1,4-addition reaction, leading to enantioenriched cis-hydrindanes. []

- Diphenylprolinol Silyl Ether Mediated Domino Reaction and Aldol Condensation: This one-pot process generates substituted chiral hydrindanes in a highly enantioselective manner. []

Q4: How does the stereochemistry of this compound influence its reactivity and applications?

A4: The cis-configuration of the ring junction in this compound imposes significant steric constraints on the molecule, influencing its reactivity and conformational preferences. This can lead to selective transformations, allowing for the controlled introduction of substituents and the construction of complex molecular architectures.

Q5: Are there any studies on the conformational analysis of this compound derivatives?

A5: Yes, 13C NMR spectroscopy combined with force field calculations have been employed to study the conformational preferences of this compound derivatives. These studies provide insights into the influence of substituents on the conformational equilibrium and the energy barriers associated with ring inversions. []

Q6: How do researchers explore structure-activity relationships (SAR) in this compound-containing compounds?

A6: By synthesizing a series of this compound derivatives with systematic modifications to their structures, researchers can evaluate the impact of these changes on biological activity. For example, in the study of noreremophilanes, various derivatives were synthesized and tested for their anti-angiogenic properties using zebrafish assays. This allowed for the identification of structural features essential for activity and the development of more potent and less toxic analogs. []

Q7: Has the this compound motif been used in the development of any synthetically useful building blocks?

A7: Yes, enantiopure 3,10-dioxygenated tricyclo[5.2.1.02,6]decane derivatives, readily accessible from this compound precursors, have shown promise as versatile chiral building blocks. These compounds can be transformed into various optically pure cis-hydrindanes, cis-hydroisoquinolones, and diquinanes, which are valuable intermediates in the synthesis of complex alkaloids. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。